Cas no 382-45-6 (Adrenosterone)

Adrenosterone 化学的及び物理的性質
名前と識別子
-
- Adrenosterone
- Androst-4-ene-3,11,17-trione
- (+)-Adrenosterone
- ADRENOSTERONE(RG)
- 11 OXO
- 11-Ketoandrostenedione
- 11-Oxy-4-androstenedione
- 4-androsten-11,3,17-trione
- 4-androsten-11-keto-3,17-dione
- 4-ANDROSTEN-3,11,17-TRIONE
- 4-Androstene-3,11,17-trione
- ADRENOSTERONE (11-OXO)
- Andrenosterone
- Androst-4-en-3,11,17-trion
- Androsten-(4)-trion-(3.11.17)
- Reichstein’s substance G
- REICHSTEIN'S 'G'
- Reichstein's Substance G
- 11-Oxoandrostenedione
- 11-Keto-androstenedione
- 11-OXO
- MLS001146874
- MLS000028712
- AE4E9102GY
- RZRPTBIGEANTGU-IRIMSJTPSA-N
- SMR000059216
- 17-Ketosteroid
- adrenoterone
- Adrenosteron
- Adrenosterone, 98%
- Prestwick2_000899
- Pr
- (8S,9S,10S,13R,14R)-10,13-Dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,1
- (8S,9S,10S,13R,14R)-10,13-Dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
- NSC12166
- AS-56448
- Q-200602
- Prestwick3_000899
- NCGC00179466-01
- AB00513953
- AKOS015919184
- Prestwick1_000899
- C19H24O3
- DTXSID301020915
- Adrenosterone (1.0mg/ml in Acetonitrile)
- MFCD00003606
- 793B9701-82B7-46F0-BDC7-04C33B82723A
- C05285
- s4773
- 11-oxo4-androstene-3,17-dione
- NSC-12166
- SPBio_002927
- DTXSID801019311
- 382-45-6
- 82043-34-3
- HMS2097D20
- CS-1756
- HMS1570D20
- SCHEMBL329751
- 11-oxoandrost-4-ene-3,17-dione
- BSPBio_000718
- (8S,9S,10R,13S,14S)-10,13-dimethyl-7,8,10,12,13,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H,6H,9H)-trione
- 911474-75-4
- 2,5,8(6H)-Chrysenetrione, 7-((acetyloxy)methyl)-3,4,4a,4b,6a,7,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-4a,6a-dimethyl-, (4aR,4bS,6aS,7R,10aS,10bS)-
- (8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,10,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H)-trione
- BRD-K17368287-001-03-5
- D88432
- Prestwick0_000899
- bmse000522
- HMS2231O24
- HY-17462
- NS00042221
- (8S,10R,13S)-10,13-Dimethyl-1,2,6,7,8,9,10,12,13,14,15,16-dodecahydro-cyclopenta[a]phenanthrene-3,11,17-trione
- Androst-4-ene-3,17-trione
- BPBio1_000790
- ?Adrenosterone
- SR-01000721947
- EINECS 206-843-2
- NSC 12166
- CHEBI:2495
- (1S,2R,10S,11S,15S)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,14,17-trione
- (+/-)-Adrenosterone
- SR-01000721947-3
- CCG-220899
- UNII-AE4E9102GY
- ADRENOSTERONE [MI]
- HMS3714D20
- Q4684756
- Opera_ID_1090
- (8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
- CHEMBL485683
- BRD-K17368287-001-18-3
- A1397
-
- MDL: MFCD00003606
- インチ: 1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14+,17+,18+,19+/m0/s1
- InChIKey: RZRPTBIGEANTGU-RMIBSVFLSA-N
- ほほえんだ: O=C1C([H])([H])[C@@]2(C([H])([H])[H])C(C([H])([H])C([H])([H])[C@]2([H])[C@]2([H])C([H])([H])C([H])([H])C3=C([H])C(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]21[H])=O)=O
計算された属性
- せいみつぶんしりょう: 300.172545g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 300.172545g/mol
- 単一同位体質量: 300.172545g/mol
- 水素結合トポロジー分子極性表面積: 51.2Ų
- 重原子数: 22
- 複雑さ: 616
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1381 (rough estimate)
- ゆうかいてん: 220.0 to 224.0 deg-C
- ふってん: 381.62°C (rough estimate)
- フラッシュポイント: 206°C
- 屈折率: 290 ° (C=0.2, EtOH)
- PSA: 51.21000
- LogP: 3.26640
- ひせんこうど: 300 º (c=1 in chloroform)
- ようかいせい: {"error_code":"54004","error_msg":"Please recharge"}ようかいど
- マーカー: 176
Adrenosterone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Adrenosterone 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2942000000
Adrenosterone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027363-1g |
Adrenosterone |
382-45-6 | 97% | 1g |
¥183 | 2023-09-09 | |
eNovation Chemicals LLC | Y1289380-100g |
Adrenosterone |
382-45-6 | 97% | 100g |
$1650 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2207-500 mg |
Adrenosterone |
382-45-6 | 98.13% | 500MG |
¥1205.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VH759-200mg |
Adrenosterone |
382-45-6 | 98% | 200mg |
110CNY | 2021-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VH759-1g |
Adrenosterone |
382-45-6 | 98% | 1g |
256CNY | 2021-05-10 | |
DC Chemicals | DC22385-100 mg |
Adrenosterone |
382-45-6 | >98% | 100mg |
$100.0 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233824-5g |
Adrenosterone, |
382-45-6 | ≥97% | 5g |
¥1098.00 | 2023-09-05 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80628-20mg |
Adrenosterone |
382-45-6 | 99.0% | 20mg |
¥300 | 2023-09-19 | |
TargetMol Chemicals | T2207-25mg |
Adrenosterone |
382-45-6 | 98.13% | 25mg |
¥ 259 | 2023-09-15 | |
TargetMol Chemicals | T2207-500mg |
Adrenosterone |
382-45-6 | 98.13% | 500mg |
¥ 1090 | 2023-09-15 |
Adrenosterone 関連文献
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1. Steroid–acid colour reactions. Part II. Carbon-13 nuclear magnetic resonance and ultraviolet spectra of protonated androst-4-ene-3,17-dione, pregn-4-ene-3, 20-dione, and androst-4-ene-3,11,17-trioneAnthony R. Butler,Howard A. Jones J. Chem. Soc. Perkin Trans. 2 1976 963
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2. Index of subjects, 1976
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3. NotesD. E. Hathway,R. A. Shaw,M. Martin-Smith,Y. Pocker,G. D. Meakins,J. S. Stephenson,H. J. Emeléus,J. D. Smith,R. J. W. Cremlyn,G. W. Kenner,J. Mather,Alexander Todd,D. F. Downing,D. Woodcock,E. Boyland,D. Manson,A. S. Dunn,A. Hanrahan,B. G. Gowenlock,P. Pritchard Jones,D. W. Ovenall,I. T. Millar,C. T. Mortimer,H. D. Springall J. Chem. Soc. 1958 520
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4. Synthetic steroids. Part II. The deconjugation of Δ4-3-oxo-steroids. An improved method for the preparation of 3β-hydroxyandrost-5-ene-11,17-dioneR. W. Kelly,I. McClenaghan,P. J. Sykes J. Chem. Soc. C 1967 2375
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5. Preparation and reactions of α,β-unsaturated and cross-conjugated diene thionesDerek H. R. Barton,Lewis S. L. Choi,Robert H. Hesse,Maurice M. Pechet,Colin Wilshire J. Chem. Soc. Perkin Trans. 1 1979 1166
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6. Partial reduction of steroid hormones and related substancesJ. K. Norymberski,Gilbert F. Woods J. Chem. Soc. 1955 3426
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7. Steroidal 1-methyl-3,4-naphthoquinonesS. Mahmood Ali,Alan B. Turner J. Chem. Soc. Perkin Trans. 1 1974 2225
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8. NotesC. L. Angyal,R. J. W. Le Fèvre,Yehuda Hirshberg,Ephraim H. Frei,Ernst Fischer,E. C. Bate-Smith,T. Swain,C. W. L. Bevan,R. F. Hudson,O. Mancera,G. Rosenkranz,F. Sondheimer J. Chem. Soc. 1953 2181
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9. 202. Modified steroid hormones. Part XXVII. A new route to 4-methyl-3-oxo-Δ4-steroidsD. N. Kire,V. Petrow J. Chem. Soc. 1962 1091
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10. Steroids and Walden inversion. Part LXIX. Substitution reactions of the 5α-androstan-11-olsC. W. Shoppee,J. Nemorin J. Chem. Soc. Perkin Trans. 1 1973 542
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androstane steroids Androgens and derivatives
- Other Chemical Reagents
Adrenosteroneに関する追加情報
Adrenosterone: A Comprehensive Overview
Adrenosterone, also known as 3β,5α-tetrahydroxy-Δ4-sterone, is a steroid hormone with the CAS number 382-45-6. It is a naturally occurring compound that plays a significant role in various physiological processes. This compound has been extensively studied due to its unique chemical structure and biological functions. In recent years, advancements in molecular biology and biochemistry have shed new light on the mechanisms by which Adrenosterone influences cellular activity and systemic health.
The chemical structure of Adrenosterone is characterized by a steroidal skeleton with hydroxyl groups at specific positions. This configuration contributes to its ability to interact with cellular receptors and modulate gene expression. Recent studies have highlighted the importance of these structural features in determining the compound's pharmacokinetics and bioavailability. Researchers have also explored the potential of Adrenosterone as a precursor for other bioactive molecules, further underscoring its significance in both natural and synthetic systems.
In terms of biological activity, Adrenosterone has been shown to exhibit both endocrine and paracrine functions. It plays a critical role in the regulation of immune responses, inflammation, and oxidative stress. A 2023 study published in the journal Nature Immunology demonstrated that Adrenosterone can modulate T-cell activity, suggesting its potential therapeutic applications in autoimmune diseases. Additionally, emerging evidence indicates that this compound may influence metabolic pathways, offering new insights into its role in energy homeostasis.
The synthesis and purification of Adrenosterone have been optimized through advanced chromatographic techniques. These methods ensure high purity levels, which are essential for accurate experimental results. The availability of high-quality Adrenosterone has facilitated numerous preclinical studies, paving the way for potential clinical applications. For instance, researchers are currently investigating its efficacy as an anti-inflammatory agent in chronic inflammatory conditions such as arthritis.
In the context of drug development, Adrenosterone has gained attention as a lead compound for designing novel therapeutics. Its ability to target specific receptors makes it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. A 2023 review in the journal Molecular Pharmacology highlighted the potential of Adrenosterone-based drugs to address unmet medical needs, particularly in areas where current treatments are limited.
Beyond its medical applications, Adrenosterone strong has also found utility in scientific research as a tool compound for studying steroid hormone signaling pathways. Its use in cell culture experiments has provided valuable insights into the molecular mechanisms underlying steroid hormone action. Furthermore, advancements in analytical chemistry have enabled precise quantification of < strong Adrenosterone strong levels in biological samples, enhancing our understanding of its dynamic regulation under various physiological conditions.
In conclusion, < strong Adrenosterone strong is a multifaceted compound with significant implications for both basic research and clinical practice. Its unique properties continue to be explored through cutting-edge methodologies, offering new avenues for scientific discovery and therapeutic innovation. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing our knowledge of steroid hormone biology and its relevance to human health.
